ethyl 2-(2-(1-acetyl-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Description

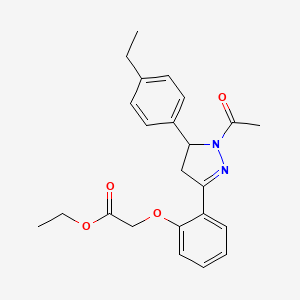

Ethyl 2-(2-(1-acetyl-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a pyrazoline-based compound featuring a 4,5-dihydro-1H-pyrazole core substituted with an acetyl group at position 1, a 4-ethylphenyl group at position 5, and a phenoxy-acetate ester moiety at position 3 (Figure 1). Pyrazoline derivatives are widely studied for their antimicrobial, anti-inflammatory, and pesticidal activities, with structural variations critically influencing their efficacy .

Properties

IUPAC Name |

ethyl 2-[2-[2-acetyl-3-(4-ethylphenyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-4-17-10-12-18(13-11-17)21-14-20(24-25(21)16(3)26)19-8-6-7-9-22(19)29-15-23(27)28-5-2/h6-13,21H,4-5,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIIPPTZVVTILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(1-acetyl-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its complex structure suggests potential biological activities, particularly in pharmaceutical applications. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The initial step often includes the reaction of appropriate acetyl and phenyl derivatives to construct the pyrazole moiety.

- Esterification : The resulting pyrazole is then reacted with ethyl acetate to form the desired ester.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate and purify the final product.

The molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 314.35 g/mol.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors:

- Cyclooxygenase Inhibition : Pyrazole derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests potential anti-inflammatory properties for this compound.

- GABAergic Modulation : Some studies suggest that related compounds may modulate GABAergic activity, which could impact neurological functions and disorders.

Pharmacological Studies

A review of literature reveals several pharmacological evaluations of pyrazole derivatives:

These findings indicate that this compound may exhibit similar pharmacological effects.

Case Studies

In a recent study involving related pyrazole compounds, researchers evaluated their effects on inflammation and pain models in vivo. The results indicated that these compounds significantly reduced inflammation markers and pain responses in animal models, highlighting their therapeutic potential.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects. Ethyl 2-(2-(1-acetyl-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate may inhibit cyclooxygenase enzymes, similar to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in pain management and treatment of inflammatory conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A study reported that a series of pyrazole derivatives exhibited selective inhibition against cancer cell lines, including HER2-positive breast cancer. The mechanism involved disruption of protein-protein interactions critical for cancer cell proliferation . This highlights the relevance of this compound in developing targeted cancer therapies.

Case Study 2: Anti-inflammatory Effects

In another investigation, pyrazole-based compounds demonstrated superior anti-inflammatory activity compared to standard treatments like diclofenac sodium. The study focused on evaluating the structure–activity relationship (SAR), revealing that specific substitutions on the pyrazole ring significantly enhance its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the pyrazoline ring (R1, R2) and the ester/acid moiety (R4). Key comparisons include:

Key Observations:

Substituent Effects on Bioactivity: The 3,5-dinitrobenzoyl group (Compound 9) significantly enhances antichlamydial potency (MIC = 0.05 μM) compared to acetyl-substituted derivatives, likely due to strong electron-withdrawing effects improving target binding . However, nitro groups may increase toxicity risks. The 4-ethylphenyl group in the target compound could enhance lipophilicity (cLogP ~3.2 vs.

Ester vs. Acid Moiety :

- Hydrolysis of the ethyl ester to a carboxylic acid (e.g., Compound 10) reduces lipophilicity (cLogP drops from 3.8 to 2.1) and increases solubility (>200 μM), but slightly diminishes antichlamydial activity (MIC increases to 0.10 μM) . This suggests a balance between bioavailability and active-site interactions.

Diverse Applications :

- Derivatives with hydrazide/amide groups (Sangwan et al.) exhibit pesticidal activity, highlighting the role of R4 modifications in redirecting biological targets .

Triazole Analogues :

- Triazole-based compounds (e.g., CAS 860785-39-3 ) share similar ester motifs but differ in ring structure. The pyrazoline core’s partial saturation may confer conformational flexibility, enhancing binding to chiral targets compared to planar triazoles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(2-(1-acetyl-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by coupling with phenoxy-acetate moieties. For example, hydrazine hydrochloride reacts with β-keto esters under reflux in toluene with triethylamine as a base, monitored by TLC . Intermediates are characterized via -NMR to confirm regioselectivity (e.g., pyrazole ring formation) and FT-IR for functional groups like acetyl C=O (~1700 cm) . Final product purity is verified via HPLC with a C18 column (70:30 acetonitrile/water) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR : -NMR should show signals for the ethyl ester (δ ~4.2 ppm, quartet), acetyl group (δ ~2.4 ppm, singlet), and dihydro-pyrazole protons (δ ~3.1–3.8 ppm, multiplet) . -NMR confirms the ester carbonyl (δ ~170 ppm) and acetyl carbonyl (δ ~200 ppm).

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] and fragments like loss of the acetyl group (-60 Da) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation (e.g., unexpected NOE effects or crystallographic disorder)?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism) or crystallographic twinning. Strategies include:

- Dynamic NMR : Variable-temperature -NMR (e.g., 298–343 K) to detect coalescence of split signals from conformational exchange .

- Crystallographic Refinement : In SHELXL, use TWIN and BASF commands to model twinning, and PART instructions to address disorder . Validate with R (<5%) and wR (<12%) metrics .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values using Gaussian .

Q. What experimental design principles optimize the yield of this compound, particularly in scaling up from milligram to gram quantities?

- Methodological Answer : Apply Design of Experiments (DoE) with response surface methodology:

- Factors : Temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (0.5–5 mol% triethylamine).

- Response : Yield (%) monitored by HPLC. Central Composite Design (CCD) reduces trials while maximizing interaction effects .

- Scale-up : Use continuous-flow reactors with in-line FTIR for real-time monitoring of cyclization steps .

Q. How can computational methods (e.g., DFT or reaction path search algorithms) predict reactivity or regioselectivity in pyrazole ring formation?

- Methodological Answer :

- Reaction Path Search : Use GRRM17 or AFIR methods to map energy landscapes for hydrazine-carbonyl cyclization. Identify transition states (TS) with intrinsic reaction coordinate (IRC) analysis .

- Regioselectivity : Calculate Fukui indices (NPA charges) to predict nucleophilic/electrophilic sites. For example, higher at carbonyl carbons favors attack by hydrazine’s terminal NH .

- Validation : Compare computed TS energies (e.g., ωB97X-D/def2-TZVP) with experimental kinetic data (Arrhenius plots) .

Q. What challenges arise in crystallographic refinement of this compound, and how are anisotropic displacement parameters (ADPs) handled in SHELXL?

- Methodological Answer : Challenges include thermal motion in the ethylphenyl group and solvent inclusion. Solutions:

- ADPs : Refine non-H atoms anisotropically using SHELXL’s ANIS command. Apply ISOR restraints to disordered regions .

- Solvent Masking : Use SQUEEZE in PLATON to model diffuse electron density from disordered solvent .

- Validation : Check ADPs with ORTEP-3; ellipsoids should not exceed 50% probability for major components .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions (e.g., DFT bond lengths) and crystallographic data?

- Methodological Answer :

- Systematic Error Check : Ensure computational methods account for crystal packing effects (e.g., periodic boundary conditions in VASP) .

- Hirshfeld Surface Analysis : Compare close contacts (e.g., C-H···O) in CrystalExplorer to identify intermolecular forces absent in gas-phase DFT .

- Statistical Tests : Use paired t-tests on bond lengths (DFT vs. XRD); significant deviations (p <0.05) may indicate missing dispersion corrections in DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.